molecular formula C22H21F2N3O B10834210 1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea

1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea

Cat. No.: B10834210
M. Wt: 381.4 g/mol
InChI Key: PJVXUKARZNCIRA-GDBMZVCRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-11 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of PMID25666693-Compound-11 may involve large-scale synthesis using similar routes as in laboratory settings but with adjustments to accommodate higher volumes. Techniques such as crystallization and purification are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: PMID25666693-Compound-11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

PMID25666693-Compound-11 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PMID25666693-Compound-11 involves its interaction with δ-secretase. The compound binds to both the active site and allosteric sites of the enzyme, inhibiting its activity. This inhibition affects various downstream pathways, leading to changes in cellular processes. The molecular targets include specific amino acid residues within the enzyme’s active site .

Comparison with Similar Compounds

  • DAPT
  • RO4929097
  • DBZ (Dibenzazepine)
  • LY411575
  • Avagacestat (BMS-708163)
  • MK-0752
  • Semagacestat (LY450139)
  • Nirogacestat (PF-03084014)
  • MDL-28170
  • L-685,458 .

Uniqueness: PMID25666693-Compound-11 is unique due to its high selectivity and low toxicity. Unlike some other inhibitors, it interacts with both the active and allosteric sites of δ-secretase, providing a more comprehensive inhibition profile. This dual interaction makes it a valuable tool for detailed studies of enzyme function and inhibition .

Properties

Molecular Formula

C22H21F2N3O

Molecular Weight

381.4 g/mol

IUPAC Name

1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea

InChI

InChI=1S/C22H21F2N3O/c1-13-10-18-15(12-25-13)7-9-20(24)21(18)27-22(28)26-16-8-6-14(11-16)17-4-2-3-5-19(17)23/h2-5,7,9-10,12,14,16H,6,8,11H2,1H3,(H2,26,27,28)/t14-,16-/m1/s1

InChI Key

PJVXUKARZNCIRA-GDBMZVCRSA-N

Isomeric SMILES

CC1=CC2=C(C=CC(=C2NC(=O)N[C@@H]3CC[C@H](C3)C4=CC=CC=C4F)F)C=N1

Canonical SMILES

CC1=CC2=C(C=CC(=C2NC(=O)NC3CCC(C3)C4=CC=CC=C4F)F)C=N1

Origin of Product

United States

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